molecular formula C28H26F6N2O4 B2911424 3-(trifluoromethyl)-N-[3-[4-[3-[[3-(trifluoromethyl)benzoyl]amino]propoxy]phenoxy]propyl]benzamide CAS No. 860651-51-0

3-(trifluoromethyl)-N-[3-[4-[3-[[3-(trifluoromethyl)benzoyl]amino]propoxy]phenoxy]propyl]benzamide

Cat. No.: B2911424
CAS No.: 860651-51-0
M. Wt: 568.516
InChI Key: TXSOKRIFAPTETN-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring two trifluoromethyl (CF₃) groups and a complex polyether-propyl linker. Its structure includes:

  • Two aromatic benzamide cores substituted with CF₃ groups.
  • Propoxy-phenoxy-propyl chains connecting the benzamide moieties, enhancing conformational flexibility.
  • Amide linkages that facilitate hydrogen bonding and molecular recognition.

The trifluoromethyl groups contribute to enhanced metabolic stability and lipophilicity, while the ether linkages may influence solubility and pharmacokinetics. Notably, its mutagenicity profile is comparable to benzyl chloride, requiring careful handling .

Properties

IUPAC Name

3-(trifluoromethyl)-N-[3-[4-[3-[[3-(trifluoromethyl)benzoyl]amino]propoxy]phenoxy]propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26F6N2O4/c29-27(30,31)21-7-1-5-19(17-21)25(37)35-13-3-15-39-23-9-11-24(12-10-23)40-16-4-14-36-26(38)20-6-2-8-22(18-20)28(32,33)34/h1-2,5-12,17-18H,3-4,13-16H2,(H,35,37)(H,36,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSOKRIFAPTETN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCCOC2=CC=C(C=C2)OCCCNC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(trifluoromethyl)-N-[3-[4-[3-[[3-(trifluoromethyl)benzoyl]amino]propoxy]phenoxy]propyl]benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the trifluoromethylbenzoyl intermediate:

    Amidation reaction: The trifluoromethylbenzoyl intermediate is then reacted with an amine to form the corresponding amide.

    Etherification: The amide is further reacted with a phenol derivative to introduce the propoxyphenoxy group.

    Final coupling: The resulting intermediate is coupled with another trifluoromethylbenzoyl derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(trifluoromethyl)-N-[3-[4-[3-[[3-(trifluoromethyl)benzoyl]amino]propoxy]phenoxy]propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where specific groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(trifluoromethyl)-N-[3-[4-[3-[[3-(trifluoromethyl)benzoyl]amino]propoxy]phenoxy]propyl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its trifluoromethyl groups impart unique properties, making it useful in the development of advanced materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its specific binding properties.

Mechanism of Action

The mechanism of action of 3-(trifluoromethyl)-N-[3-[4-[3-[[3-(trifluoromethyl)benzoyl]amino]propoxy]phenoxy]propyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate specific biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons

A. 2-Hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide Derivatives ()
  • Key Differences :
    • Hydroxy Group : The presence of a 2-hydroxy substituent on the benzamide ring enables chelation with metals, making these derivatives suitable for catalytic applications (e.g., C–H bond functionalization).
    • Simpler Backbone : Lacks the polyether-propyl linker, reducing molecular weight (MW ≈ 280–320 g/mol vs. target compound’s ~550 g/mol) and conformational flexibility.
    • Biological Activity : Hydrazone derivatives of this class are explored for antimicrobial and anticancer properties, but their toxicity profiles are less characterized compared to the target compound .
B. N-(4-fluorophenyl)-3-(trifluoromethyl)benzamide and 4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide ()
  • Key Similarities :
    • CF₃ Substitution : Both share the trifluoromethylbenzamide motif, enhancing hydrophobic interactions.
    • H-Bonding : Exhibit strong N–H···O═C hydrogen bonds (6.0–8.0 kcal/mol) and weaker C–H···F interactions (−2.15 to −2.89 kcal/mol).
  • Key Differences :
    • Fluorine vs. Propoxy Linkers : The absence of ether-propyl chains simplifies synthesis but limits applications requiring extended molecular recognition (e.g., protein binding) .
C. 3-Amino-N-(3-trifluoromethyl-phenyl)-benzamide ()
  • Lack of Ether Linkages: Smaller size (MW = 280 g/mol) and rigidity compared to the target compound .

Challenges and Opportunities

  • Synthesis : The target compound’s multi-step synthesis (amidation, etherification) is more complex than simpler CF₃-benzamides, impacting scalability .
  • Solubility : High molecular weight and lipophilic CF₃ groups may limit aqueous solubility, necessitating formulation optimization.
  • Safety : Mutagenicity risks underscore the need for structural modifications (e.g., replacing propoxy groups with PEG chains) .

Biological Activity

The compound 3-(trifluoromethyl)-N-[3-[4-[3-[[3-(trifluoromethyl)benzoyl]amino]propoxy]phenoxy]propyl]benzamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound features multiple functional groups that contribute to its biological activity. The presence of trifluoromethyl groups enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

Chemical Formula

  • Molecular Formula : C23H24F6N2O3
  • Molecular Weight : 508.44 g/mol

Research indicates that compounds similar to 3-(trifluoromethyl)-N-[3-[4-[3-[[3-(trifluoromethyl)benzoyl]amino]propoxy]phenoxy]propyl]benzamide may interact with various biological targets, including:

  • Kinase Inhibition : Compounds in this class have been shown to inhibit specific kinases, which play crucial roles in cell signaling pathways related to cancer proliferation and survival.
  • G Protein-Coupled Receptors (GPCRs) : Preliminary studies suggest activity against certain GPCRs, which are pivotal in numerous physiological processes and are common drug targets.

Pharmacological Studies

  • Anticancer Activity :
    • In vitro studies demonstrated that similar benzamide derivatives exhibit significant antiproliferative effects on various cancer cell lines. For instance, a study reported that a related compound inhibited cell growth by inducing apoptosis through the mitochondrial pathway .
  • Inflammation Modulation :
    • Some derivatives have shown promise in modulating inflammatory responses by inhibiting cytokine production, suggesting potential applications in treating inflammatory diseases .

Study on Antitumor Effects

A recent study explored the effects of a benzamide derivative on cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM across different cell types. The compound was found to induce apoptosis through caspase activation and mitochondrial dysfunction .

In Vivo Efficacy

In vivo studies using mouse models demonstrated that administration of the compound led to significant tumor size reduction compared to controls. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors .

Data Table: Biological Activity Summary

Activity TypeTargetEffectReference
AnticancerVariousApoptosis induction
InflammationCytokinesReduced production
Kinase InhibitionSpecific KinasesGrowth inhibition

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